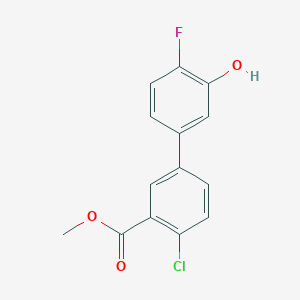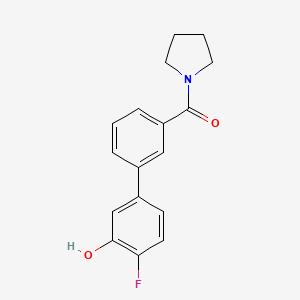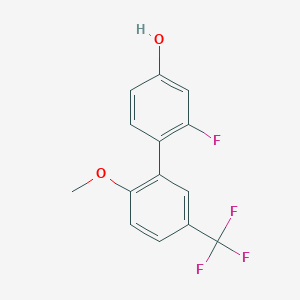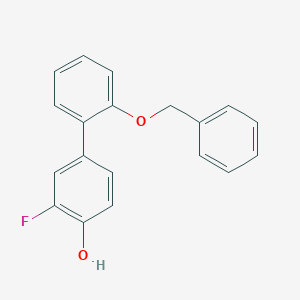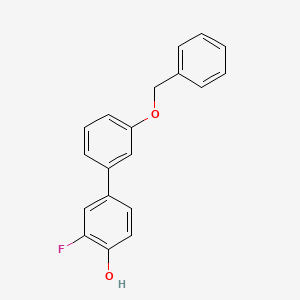
5-(3-Benzyloxyphenyl)-2-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Benzyloxyphenyl)-2-fluorophenol, 95% (5-BPF-95) is a chemical compound composed of benzene, phenol, and fluorine. It is a colorless, crystalline solid with a melting point of around 81°C. 5-BPF-95 is a versatile compound that has a wide range of applications in scientific research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
5-(3-Benzyloxyphenyl)-2-fluorophenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, such as amides, esters, and thiophenes. It has also been used as a catalyst in the synthesis of polymers and in the preparation of heterocyclic compounds. Additionally, 5-(3-Benzyloxyphenyl)-2-fluorophenol, 95% has been used in the synthesis of drugs, such as antifungal agents, and in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 5-(3-Benzyloxyphenyl)-2-fluorophenol, 95% is not well understood. However, it is believed that the fluorine atom in the compound acts as an electron-withdrawing group, which increases the reactivity of the benzene ring and phenolic hydroxyl group. This increased reactivity allows the compound to act as a catalyst or reagent in a variety of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Benzyloxyphenyl)-2-fluorophenol, 95% have not been extensively studied. However, it is known that the compound is not toxic and does not have any adverse effects on humans or animals. Additionally, the compound does not have any mutagenic or carcinogenic properties.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Benzyloxyphenyl)-2-fluorophenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive and easily accessible compound, and it is stable at room temperature. Additionally, it is a strong electron-withdrawing group, which increases the reactivity of the benzene ring and phenolic hydroxyl group. This increased reactivity allows the compound to act as a catalyst or reagent in a variety of chemical reactions.
However, there are also some limitations to the use of 5-(3-Benzyloxyphenyl)-2-fluorophenol, 95% in laboratory experiments. The compound is not soluble in water and is not miscible with many organic solvents. Additionally, the compound is sensitive to light and air, and can decompose when exposed to these conditions.
Zukünftige Richtungen
The future directions for 5-(3-Benzyloxyphenyl)-2-fluorophenol, 95% are numerous. The compound could be used in the synthesis of a variety of compounds, such as amides, esters, and thiophenes. It could also be used in the synthesis of drugs, such as antifungal agents, and in the synthesis of dyes and pigments. Additionally, the compound could be used in the development of new catalysts and reagents for chemical reactions. Finally, further research could be conducted to better understand the biochemical and physiological effects of 5-(3-Benzyloxyphenyl)-2-fluorophenol, 95%.
Synthesemethoden
The synthesis of 5-(3-Benzyloxyphenyl)-2-fluorophenol, 95% is a two-step process. The first step involves the reaction of 3-chlorobenzyl alcohol with 2-fluorophenol to form 3-benzyloxy-2-fluorophenol. This reaction is catalyzed by a strong base, such as potassium carbonate, and is typically carried out at a temperature of around 110°C. The second step involves the reduction of the 3-benzyloxy-2-fluorophenol to 5-(3-Benzyloxyphenyl)-2-fluorophenol, 95% using a reducing agent, such as sodium borohydride. This reaction is typically carried out at a temperature of around 100°C.
Eigenschaften
IUPAC Name |
2-fluoro-5-(3-phenylmethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO2/c20-18-10-9-16(12-19(18)21)15-7-4-8-17(11-15)22-13-14-5-2-1-3-6-14/h1-12,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFQFHAJMNBUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684575 |
Source


|
| Record name | 3'-(Benzyloxy)-4-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261948-52-0 |
Source


|
| Record name | 3'-(Benzyloxy)-4-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


